![molecular formula C22H29ClN4O4S2 B2443550 6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215707-73-5](/img/structure/B2443550.png)
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves several steps . For instance, 3-methylpiperidine can be reacted with sulfonyl chloride in the presence of a base such as triethylamine to form a sulfonylated intermediate. This intermediate can then be reacted with other reagents to yield the final product. The final product is usually purified by techniques such as column chromatography or recrystallization .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a thiophene ring . Attached to this core are several functional groups, including a methyl group, a benzamido group, and a sulfonyl group linked to a 3-methylpiperidin-1-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonylation or desulfonylation. The exact reactions would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar methyl groups . Its boiling point and melting point would be influenced by factors such as the size and shape of the molecule, and the types of intermolecular forces present .Scientific Research Applications
Biological Activity and Pharmacophore
Phenothiazines, including compounds with sulfonyl derivatives, have shown promising biological activities. These compounds exhibit a wide range of activities such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and others. The biological activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. The review by Pluta, Morak-Młodawska, and Jeleń (2011) emphasizes the significant biological activities of these compounds and the potential of the phenothiazine core as a pharmacophoric moiety for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Heterocycles and CNS Activity
The research highlights the importance of heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds. These heterocycles are crucial in synthesizing compounds with potential central nervous system (CNS) activity. The study by Saganuwan (2017) explores various functional chemical groups, including sulfonamides, as lead molecules for synthesizing compounds with CNS activity. The research indicates the potential of these heterocyclic compounds to influence CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Biocides and Membrane Systems
In the context of membrane systems, especially reverse osmosis polyamide membranes, the role of non-oxidizing biocides, including sulfonamide derivatives, is crucial in preventing biofouling. Da-Silva-Correa et al. (2022) review the applicability, antimicrobial efficiency, hazard levels, membrane compatibility, and applicability to drinking water treatment of these biocides. The study emphasizes the need for further investigation into economic, eco-friendly, and safe antifouling agents to promote sustainable water supply (Da-Silva-Correa et al., 2022).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-14-4-3-10-26(12-14)32(29,30)16-7-5-15(6-8-16)21(28)24-22-19(20(23)27)17-9-11-25(2)13-18(17)31-22;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHMTXOUCIULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)

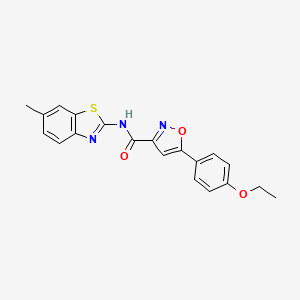
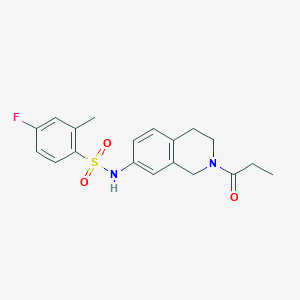
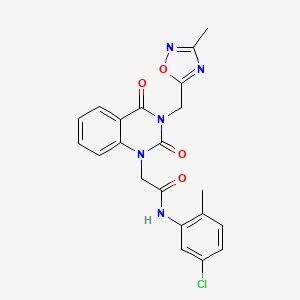
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)
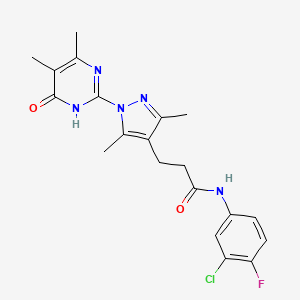
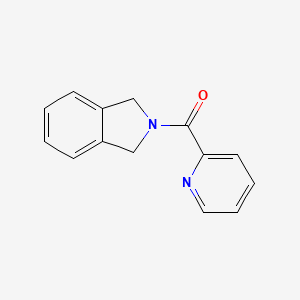

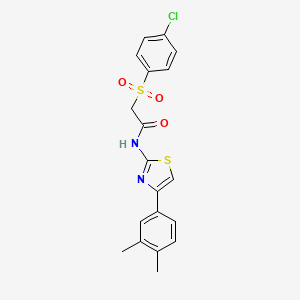
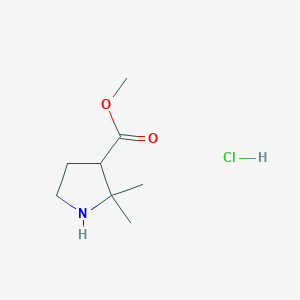
![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)